molecular formula C11H12FN3 B1316578 (4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 872107-78-3

(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B1316578
CAS No.: 872107-78-3
M. Wt: 205.23 g/mol
InChI Key: FBLUMZZMIGPTBP-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a chemical compound with the molecular formula C11H12FN3. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the reaction of 4-fluorobenzaldehyde with 1-methylimidazole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: (4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is unique due to the presence of the fluorine atom at the para position on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific positioning of the fluorine atom can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

(4-fluorophenyl)-(1-methylimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-15-7-6-14-11(15)10(13)8-2-4-9(12)5-3-8/h2-7,10H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLUMZZMIGPTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585343
Record name 1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872107-78-3
Record name α-(4-Fluorophenyl)-1-methyl-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872107-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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